molecular formula C9H11NO3 B7901370 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

Cat. No.: B7901370
M. Wt: 181.19 g/mol
InChI Key: VOOSCOYWTATOLN-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It features a cyclobutane ring attached to a carboxylic acid group and a 3-methylisoxazole moiety

Preparation Methods

The synthesis of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid typically involves the formation of the isoxazole ring followed by the attachment of the cyclobutanecarboxylic acid group. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:

    Isoxazole-4-carboxylic acid: Another isoxazole derivative with different substitution patterns.

    3-Methylisoxazole: Lacks the cyclobutanecarboxylic acid group, offering different reactivity and applications.

    Cyclobutanecarboxylic acid derivatives: Compounds with similar cyclobutane structures but different functional groups. The uniqueness of this compound lies in its combination of the isoxazole ring and cyclobutanecarboxylic acid group, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-5-7(13-10-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSCOYWTATOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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